N'-(2-chloroacetyl)-4-methoxybenzohydrazide
Description
Properties
IUPAC Name |
N'-(2-chloroacetyl)-4-methoxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-16-8-4-2-7(3-5-8)10(15)13-12-9(14)6-11/h2-5H,6H2,1H3,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBKWQOQKPTOCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406616 | |
| Record name | N'-(chloroacetyl)-4-methoxybenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50677-25-3 | |
| Record name | N'-(chloroacetyl)-4-methoxybenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Conventional Synthetic Route
The classical and most reported method for synthesizing this compound involves the direct reaction of 4-methoxybenzohydrazide with chloroacetyl chloride. The key features of this method are:
-
- 4-methoxybenzohydrazide
- Chloroacetyl chloride
-
- Anhydrous dichloromethane or chloroform is typically used as the reaction medium to provide an inert environment and good solubility for reactants.
-
- The reaction is performed at low temperatures, generally between 0°C and 5°C, to minimize side reactions and control the rate of acylation.
- Chloroacetyl chloride is added dropwise to a stirred solution of 4-methoxybenzohydrazide in the solvent.
- After addition, the mixture is allowed to warm to room temperature and stirred for several hours (commonly 4–6 hours) to ensure complete reaction.
-
- To neutralize the hydrochloric acid generated during the reaction, a base such as triethylamine or potassium carbonate can be added. This improves yield and purity.
-
- The crude product is isolated by filtration or extraction and purified by recrystallization from methanol/water mixtures or by column chromatography (silica gel with ethyl acetate/hexane gradient).
Industrial Scale Synthesis
Industrial preparation follows the same fundamental reaction but optimized for scale and efficiency:
- Use of industrial-grade solvents and reagents.
- Optimization of molar ratios (e.g., 1:1.2 of hydrazide to chloroacetyl chloride) to maximize yield.
- Controlled reaction temperature and time monitored by chromatographic techniques (TLC, HPLC).
- Additional purification methods such as distillation or multiple recrystallizations to achieve high purity standards.
Alternative Synthetic Approaches
While the direct acylation is predominant, some studies have explored related hydrazide derivatives by condensation reactions, but these are less common for this specific compound.
Detailed Reaction Scheme and Conditions
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Dissolution of 4-methoxybenzohydrazide in anhydrous dichloromethane | Room temperature, inert atmosphere (N₂) | Ensures reactant solubility and prevents moisture interference |
| 2 | Dropwise addition of chloroacetyl chloride | 0–5°C, slow addition | Controls exothermic reaction and minimizes side products |
| 3 | Addition of base (triethylamine or K₂CO₃) | Concurrent with or after acid chloride addition | Neutralizes HCl byproduct |
| 4 | Stirring and reaction completion | Warm to room temperature, 4–6 hours | Monitored by TLC or HPLC |
| 5 | Work-up and isolation | Extraction, filtration | Removal of solvents and impurities |
| 6 | Purification | Recrystallization (methanol/water) or column chromatography | Obtains pure this compound |
Characterization and Analytical Data Supporting Preparation
| Technique | Expected Data | Purpose |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 10.2 ppm (NH proton), δ 4.1 ppm (CH₂-Cl), δ 3.8 ppm (OCH₃) | Confirms presence of hydrazide NH, chloroacetyl group, and methoxy substituent |
| ¹³C NMR | Signals corresponding to carbonyl carbons (~160–170 ppm), aromatic carbons, and methoxy carbon (~55 ppm) | Structural verification |
| IR Spectroscopy | Amide I and II bands at 1650–1600 cm⁻¹ and 1550–1500 cm⁻¹; C=O stretch of chloroacetyl at 1700–1680 cm⁻¹; absence of free NH₂ band (~3300 cm⁻¹) | Confirms acylation and hydrazide formation |
| High-Resolution Mass Spectrometry (HR-MS) | m/z [M+H]⁺ = 243.06 (calculated), observed close to this value | Molecular formula confirmation |
| Melting Point | Typically around 240–241°C (varies slightly with purity) | Purity and identity check |
Research Findings and Optimization Insights
- Reaction Temperature: Maintaining low temperatures during chloroacetyl chloride addition minimizes side reactions such as over-acylation or hydrolysis.
- Solvent Choice: Dichloromethane is preferred for its inertness and ability to dissolve both reactants; alternatives like chloroform are also used.
- Base Use: Triethylamine or potassium carbonate effectively neutralize HCl, improving yield and reducing byproducts.
- Reaction Time: 4–6 hours stirring after addition allows complete conversion, monitored by TLC or HPLC.
- Purification: Recrystallization from methanol/water mixtures yields needle-like crystals with high purity; column chromatography is useful when impurities persist.
Summary Table of Preparation Methods
| Method Aspect | Conventional Laboratory Synthesis | Industrial Synthesis |
|---|---|---|
| Starting materials | 4-methoxybenzohydrazide, chloroacetyl chloride | Same, industrial-grade |
| Solvent | Dichloromethane or chloroform | Industrial solvents, possibly recycled |
| Temperature | 0–5°C during addition, then room temp | Controlled, optimized for scale |
| Base | Triethylamine or potassium carbonate | Same, optimized quantities |
| Reaction time | 4–6 hours | Optimized, monitored by chromatographic methods |
| Purification | Recrystallization, column chromatography | Recrystallization, distillation, chromatography |
| Yield | Moderate to high (typically >70%) | Optimized for maximum yield |
Chemical Reactions Analysis
Types of Reactions
N’-(2-chloroacetyl)-4-methoxybenzohydrazide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols, leading to the formation of new derivatives.
Condensation Reactions: The hydrazide moiety can participate in condensation reactions with aldehydes and ketones to form hydrazones and hydrazides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alcohols are commonly used. The reactions are typically carried out in polar solvents like ethanol or methanol, at room temperature or slightly elevated temperatures.
Condensation Reactions: Aldehydes and ketones are used as reagents, with the reactions often performed in the presence of acid or base catalysts.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed, depending on the desired transformation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.
Condensation Reactions: Formation of hydrazones and hydrazides.
Oxidation and Reduction: Formation of oxidized or reduced derivatives with altered functional groups.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of N'-(2-chloroacetyl)-4-methoxybenzohydrazide is its use as an antimicrobial agent. Studies have demonstrated that this compound exhibits significant antibacterial and antifungal properties.
- Antibacterial Properties : Research has shown that derivatives of benzohydrazide, including this compound, can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus. For instance, a study reported the minimum inhibitory concentration (MIC) values for the compound against these bacteria, indicating its potential for development as a new antibacterial drug .
- Antifungal Properties : The compound has also been tested for antifungal activity against pathogens like Aspergillus niger and Candida albicans. The results indicated that certain derivatives exhibited promising antifungal effects, making them candidates for further pharmacological development .
Synthesis of Anticancer Agents
This compound has been explored in the synthesis of novel anticancer agents. The chloroacetyl group is known to enhance the reactivity of hydrazones, facilitating the formation of compounds with potential cytotoxic effects.
- Case Study : A specific study focused on synthesizing new hydrazone derivatives from this compound and evaluating their cytotoxicity against cancer cell lines. The results showed that some derivatives exhibited significant antiproliferative activity, suggesting their utility in cancer therapy .
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
- Research Findings : A study highlighted that certain derivatives of benzohydrazones demonstrated notable antioxidant activity, attributed to the presence of electron-donating groups in their structure. This suggests that this compound could serve as a lead compound for developing new antioxidants .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of chemical compounds. Researchers have conducted SAR studies on hydrazone derivatives to identify key structural features responsible for their biological activities.
- Insights from SAR Studies : The presence of specific substituents on the benzene ring and variations in the hydrazone linkage were found to significantly influence both antimicrobial and antioxidant activities. This information is crucial for guiding future synthetic modifications aimed at enhancing bioactivity .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N’-(2-chloroacetyl)-4-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxybenzohydrazide moiety may also contribute to its biological activity by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, CF₃) enhance herbicidal activity, as seen in compound 2a , whereas electron-donating groups (e.g., OCH₃) are associated with antimicrobial properties in metal complexes .
- Synthetic Flexibility : The 4-methoxybenzohydrazide core permits diverse functionalization. For example, hydrazones (Schiff bases) form readily with aldehydes , while acyl chlorides yield N'-acyl derivatives .
Physicochemical Properties
- Solubility and Stability : Methoxy and chloro substituents enhance lipophilicity, improving membrane permeability in bioactive compounds. However, nitro groups may reduce solubility due to increased molecular weight and polarity .
- Thermal Stability : Schiff base hydrazides decompose above 260°C, as shown by thermogravimetric analysis (TGA) of Mn(acac)(L₂), indicating suitability for high-temperature applications .
Biological Activity
N'-(2-chloroacetyl)-4-methoxybenzohydrazide is a compound of significant interest due to its potential biological activities. This hydrazide derivative has been synthesized and evaluated for various pharmacological properties, including antimicrobial, antioxidant, and anticancer activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by case studies and research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-methoxybenzohydrazide with chloroacetyl chloride. Characterization is performed using spectroscopic methods such as NMR and IR spectroscopy to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains. In one study, derivatives of 4-methoxybenzoylhydrazones were synthesized and exhibited varying degrees of antibacterial activity. The results indicated that certain derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring up to 22 mm .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 22 |
| This compound | E. coli | 18 |
| Control (Streptomycin) | S. aureus | 24 |
| Control (Penicillin) | E. coli | 20 |
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. In vitro assays demonstrated that this compound exhibits significant free radical scavenging activity, comparable to standard antioxidants like ascorbic acid. The percentage inhibition in antioxidant assays reached up to 85.9%, indicating its potential as an effective antioxidant agent .
Case Study: Antimicrobial Efficacy
A recent study focused on the antimicrobial efficacy of various hydrazone derivatives, including this compound. The study employed the Kirby-Bauer disk diffusion method to assess the inhibition zones against common pathogens such as E. coli, Bacillus subtilis, and Pseudomonas aeruginosa. The results highlighted that the compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria.
Case Study: Antioxidant Properties
In another investigation, the antioxidant properties were assessed using the ABTS assay. The findings revealed that this compound demonstrated a strong ability to inhibit oxidative stress markers, suggesting its therapeutic potential in oxidative stress-related diseases.
Discussion
The biological activity of this compound underscores its potential application in pharmaceutical formulations aimed at combating bacterial infections and oxidative stress. The compound's structural features contribute to its biological efficacy, making it a candidate for further research and development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N'-(2-chloroacetyl)-4-methoxybenzohydrazide, and how can reaction conditions be systematically optimized?
- Methodology :
-
Stepwise Synthesis : Begin with condensation of 4-methoxybenzoic acid hydrazide with 2-chloroacetyl chloride in anhydrous dichloromethane under nitrogen. Use triethylamine as a base to neutralize HCl byproducts .
-
Reflux Conditions : Optimize reaction time (typically 4–6 hours) and temperature (60–80°C) using TLC or HPLC to monitor completion. Adjust molar ratios (1:1.2 hydrazide:chloroacetyl chloride) to maximize yield .
-
Purification : Recrystallize from methanol/water mixtures or use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Key Characterization :
| Technique | Expected Data | Purpose |
|---|---|---|
| ¹H/¹³C NMR | δ 10.2 (NH), δ 4.1 (Cl-CH₂), δ 3.8 (OCH₃) | Confirm hydrazide and chloroacetyl groups |
| HR-MS | m/z [M+H]⁺ calculated vs. observed | Verify molecular formula |
Q. How can spectroscopic techniques distinguish this compound from structurally similar hydrazides?
- IR Spectroscopy :
- Look for amide I/II bands (1650–1600 cm⁻¹ and 1550–1500 cm⁻¹) and C=O stretch of chloroacetyl (1700–1680 cm⁻¹). The absence of a free NH₂ band (~3300 cm⁻¹) confirms condensation .
- ¹H NMR Solvent Effects :
- Use DMSO-d₆ to resolve NH proton signals (broad singlet at δ 10–11). Compare with D₂O exchange experiments to confirm labile protons .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
- Crystallization Challenges :
- If poor diffraction occurs, try slow evaporation in mixed solvents (e.g., CHCl₃/MeOH) or use seeding with analogous structures. For twinned crystals, apply SHELXL's TWIN/BASF commands during refinement .
- Validation Metrics :
| Parameter | Acceptable Range | Example from |
|---|---|---|
| R-factor | < 0.05 (high-res data) | R₁ = 0.032 for Mo complex |
| CCDC Deposit | CCDC 1477845–1477846 | Cross-reference deposited datasets |
Q. How does the coordination geometry of dioxomolybdenum(VI) complexes with this hydrazide influence catalytic epoxidation?
- Mechanistic Insights :
- The hydrazide acts as a tridentate ligand (phenolate O, imine N, enolic O), creating a distorted octahedral geometry around Mo. This enhances electrophilicity at the metal center, facilitating peroxide activation .
- Catalytic Performance :
| Substrate | Oxidant | Epoxide Yield (%) | Selectivity (%) |
|---|---|---|---|
| Cyclohexene | t-BuOOH | 92 | 98 |
| Styrene | H₂O₂ | 78 | 85 |
Q. What computational methods predict the hydrazide's binding affinity for metalloenzyme active sites?
- Docking Protocols :
- Use AutoDock Vina with the following parameters:
- Force field: AMBER/GAFF
- Grid box centered on catalytic metal ion (e.g., Zn²⁺ in carbonic anhydrase).
- Validate with MD simulations (GROMACS, 100 ns) to assess stability of ligand-protein interactions .
Methodological Notes
- Contradiction Management : If NMR data conflicts with X-ray results (e.g., unexpected tautomerism), perform variable-temperature NMR or DFT calculations to identify dominant conformers .
- Advanced Characterization : For catalytic studies, combine cyclic voltammetry (to probe redox behavior) with EPR (to detect radical intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
